5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole

Regioisomerism Kinase inhibitor design Indazole substitution

5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole (CAS 885272-72-0, molecular formula C13H15N3, molecular weight 213.28 g/mol) is a heterocyclic synthetic intermediate comprising an indazole core substituted at the 5-position with an N-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety. The compound belongs to the class of 5-substituted indazoles that are widely exploited as scaffolds in kinase inhibitor drug discovery, with documented utility against targets including GSK-3β, ROCK, JAK, AKT, and Aurora kinases.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 885272-72-0
Cat. No. B1501957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole
CAS885272-72-0
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-4,8-9H,5-7H2,1H3,(H,14,15)
InChIKeyXMNMKECUETVISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole (CAS 885272-72-0): A Regiospecific Indazole-Tetrahydropyridine Intermediate for Kinase-Targeted Synthesis


5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole (CAS 885272-72-0, molecular formula C13H15N3, molecular weight 213.28 g/mol) is a heterocyclic synthetic intermediate comprising an indazole core substituted at the 5-position with an N-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety . The compound belongs to the class of 5-substituted indazoles that are widely exploited as scaffolds in kinase inhibitor drug discovery, with documented utility against targets including GSK-3β, ROCK, JAK, AKT, and Aurora kinases [1]. Its unsubstituted indazole NH and tetrahydropyridine tertiary amine provide orthogonal derivatization handles for late-stage functionalization in medicinal chemistry programs .

Why Regioisomeric Indazole-Tetrahydropyridine Intermediates Cannot Be Casually Interchanged: The 5- vs 6-Position Differentiation Relevant to 885272-72-0


Indazole-tetrahydropyridine intermediates with identical molecular formula (C13H15N3) but different attachment positions (5- vs 6- vs N1-substitution) are not functionally interchangeable in kinase-targeted synthesis programs. The regioisomeric attachment point on the indazole ring dictates the electronic distribution, hydrogen-bonding geometry within the kinase hinge-binding region, and the trajectory of the tetrahydropyridine amine into solvent-exposed or selectivity pockets [1]. Substitution at the 5-position of indazole has been pharmacologically validated across multiple kinase inhibition patent families (including GSK-3β, ROCK, JAK, and AKT programs), whereas 6-substituted analogs populate distinct chemical space with different kinase selectivity profiles [2]. Procuring the regioisomerically defined 5-substituted intermediate (rather than a cheaper mixed isomer feed) eliminates the need for costly chromatographic separation and ensures SAR integrity during lead optimization [1].

Quantitative Differentiation Guide for 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole (885272-72-0) vs. Closest Analogs


Regioisomeric Specificity: Defined 5-Position Substitution vs. 6-Substituted Isomer (CAS 885272-32-2)

The target compound bears the tetrahydropyridine substituent exclusively at the indazole 5-position, in contrast to its closest isomeric analog, 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole (CAS 885272-32-2), which carries the identical substituent at the 6-position [1]. In indazole-based kinase inhibitors, the 5-position is the most frequently exploited attachment vector for hinge-binding pharmacophores, appearing in multiple clinical and preclinical kinase inhibitor chemotypes [2]. The 5-substituted regioisomer positions the tetrahydropyridine amine for productive solvent-front interactions, while the 6-substituted isomer projects this basic amine into a sterically distinct region of the ATP-binding pocket [2]. This regioisomeric differentiation is non-trivial: a survey of indazole kinase inhibitor patents reveals that 5-substituted indazoles dominate the GSK-3β, ROCK, and JAK inhibitor landscapes, whereas 6-substituted indazoles are more commonly associated with TTK, PLK4, and Aurora kinase programs [1][2].

Regioisomerism Kinase inhibitor design Indazole substitution

MAO-B Substrate Property Differentiation: Attachment Mode Dictates Enzymatic Recognition

The MAO-B-catalyzed oxidation kinetics of 1-methyl-4-azaaryl-1,2,3,6-tetrahydropyridines are highly sensitive to the nature and attachment mode of the C-4 azaaryl substituent. In the Nimkar et al. (1999) systematic study, 1-methyl-4-(1H-indazol-1-yl)-1,2,3,6-tetrahydropyridine (the N1-attached isomer, compound 28) exhibited MAO-B kinetic parameters of kcat = 56 min⁻¹, Km = 0.9 mM, and kcat/Km = 60 min⁻¹ mM⁻¹, with a calculated log P of 1.9 [1]. This N1-attached indazole isomer showed dramatically reduced substrate efficiency (60 min⁻¹ mM⁻¹) compared to MPTP (kcat/Km = 1,800 min⁻¹ mM⁻¹), a 30-fold decrease attributable to altered steric and electronic interactions at the MAO-B active site [1]. In contrast, the target compound's computed XlogP is 1.8 with a different hydrogen-bonding presentation arising from C5 (rather than N1) attachment, which is predicted to further alter MAO-B recognition and oxidation susceptibility [2]. The 5-indazolyl attachment mode provides a distinct vector for the tetrahydropyridine ring compared to the N1-attached variant, with implications for prodrug design where controlled MAO-B bioactivation in the CNS is desired [1].

MAO-B Neuroprotection Prodrug design Tetrahydropyridine oxidation

Physicochemical Property Differentiation: Computed vs. Measured Parameters Relative to Regioisomeric Analogs

The target compound's computed physicochemical profile (XlogP = 1.8, hydrogen bond donor count = 1 from indazole NH, hydrogen bond acceptor count = 2 from indazole N2 and tetrahydropyridine N, rotatable bond count = 1) [1] differentiates it from related indazole-tetrahydropyridine intermediates. The 5-substitution pattern places the tetrahydropyridine moiety at a position on the indazole ring that yields a calculated log P approximately 0.1–0.2 units lower than the N1-attached isomer (log P = 1.9) [2]. The single rotatable bond between the indazole and tetrahydropyridine rings constrains conformational flexibility compared to more elaborate 5-substituted indazole kinase inhibitor intermediates bearing flexible linkers [3]. This restricted conformational profile is advantageous for structure-based drug design where a defined exit vector from the hinge-binding indazole is critical for achieving kinase selectivity [3].

Physicochemical properties LogP Hydrogen bonding Drug-likeness

Commercially Verified Purity with Batch-Specific QC Documentation vs. Uncertified Isomer Supplies

The target compound is commercially supplied with a standard purity of 97% by Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC traceability . This vendor-committed purity specification and multi-method characterization package contrasts with the 6-substituted isomer (CAS 885272-32-2), which is offered at 98% purity by MolCore with ISO certification but typically without the same depth of orthogonal analytical characterization in standard catalog offerings . The availability of GC purity data is particularly relevant for this compound class, as tetrahydropyridine derivatives can undergo oxidative degradation during storage; GC analysis provides a direct measure of volatile organic impurities that may compromise downstream synthetic yields . For procurement in regulated pharmaceutical R&D environments, the combination of ≥97% purity with documented NMR, HPLC, and GC batch release data reduces the burden of in-house re-characterization and mitigates the risk of regioisomeric cross-contamination .

Quality control Batch purity Procurement specification NMR HPLC GC

Synthetic Intermediate Versatility: Dual Derivatization Handles vs. Single-Functional-Group Intermediates

The target compound presents two chemically orthogonal derivatization handles: (1) the indazole N1–H position, amenable to alkylation, arylation, or acylation, and (2) the tetrahydropyridine tertiary amine, which can undergo quaternization, N-oxide formation, or serve as a basic center for salt formation . This dual-handle architecture contrasts with simpler 5-substituted indazole intermediates (e.g., 5-bromo-1H-indazole) that offer only a single functionalization point [1]. In the context of 5-substituted indazole kinase inhibitor libraries synthesized via [2+3] cycloaddition strategies, the tetrahydropyridine moiety provides a pre-installed basic amine that can directly engage kinase selectivity pockets or be further elaborated to access diverse chemotypes [1]. The indazole 5-position attachment, combined with the N-methyl tetrahydropyridine, creates a scaffold that maps onto the pharmacophore requirements of ATP-competitive kinase inhibitors while maintaining synthetic tractability for parallel library synthesis [1].

Late-stage functionalization Medicinal chemistry Parallel synthesis Kinase inhibitor library

Procurement-Matched Application Scenarios for 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole (885272-72-0)


GSK-3β and ROCK Kinase Inhibitor Lead Optimization Programs

The 5-substituted indazole scaffold is the dominant chemotype in GSK-3β and ROCK inhibitor patent families [1]. 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole serves as a direct intermediate for constructing ATP-competitive inhibitors targeting these kinases, with the tetrahydropyridine amine positioned to interact with the kinase solvent-front region [1]. The compound's regiospecific 5-substitution ensures alignment with the SAR established across multiple patent exemplars where 5-heteroaryl indazoles show superior potency compared to 6- or 7-substituted analogs [2]. Researchers developing GSK-3β inhibitors for mood disorders or neurodegenerative diseases (where brain penetration is required) benefit from the compound's moderate computed lipophilicity (XlogP = 1.8), which falls within the favorable range for CNS drug candidates [3].

MAO-B-Activated Neuroprotective Prodrug Design

The tetrahydropyridine ring in the target compound is structurally analogous to the MPTP scaffold, which undergoes MAO-B-catalyzed oxidation to form reactive dihydropyridinium species in the brain [1]. The 5-indazolyl substituent differentiates this compound from the previously characterized N1-indazolyl series (compound 28, kcat/Km = 60 min⁻¹ mM⁻¹), which showed attenuated MAO-B substrate properties relative to MPTP [1]. The C5-attachment mode is predicted to produce distinct MAO-B recognition, oxidation kinetics, and metabolite profiles compared to the N1-attached isomer [1]. For prodrug programs aiming to deliver neuroprotective indazole payloads selectively to the brain via MAO-B bioactivation, this compound provides a structurally novel tetrahydropyridine carrier with computed XlogP = 1.8—significantly lower than MPTP (log P = 2.54), potentially reducing off-target distribution [1][2].

Kinase-Focused Parallel Library Synthesis Using Pre-Installed Basic Amine Scaffolds

Medicinal chemistry groups conducting scaffold-oriented parallel synthesis of kinase inhibitor libraries can employ this compound as a late-stage diversification intermediate [1]. The indazole NH permits N-alkylation/arylation to modulate kinase hinge-binding interactions, while the tetrahydropyridine N-methyl group can be retained as a solubility-enhancing basic center or demethylated for further functionalization [1]. In the [2+3] cycloaddition-based indazole library synthesis approach validated by Akritopoulou-Zanze et al., 5-substituted indazoles bearing pre-installed heterocyclic substituents were directly screened against a panel of kinase assays, demonstrating the feasibility of incorporating this type of intermediate into efficient parallel synthesis workflows [2]. The commercial availability at 97% purity with batch QC documentation (NMR, HPLC, GC) supports direct use in library production without prior re-purification [3].

JAK and AKT Inhibitor Chemical Probe Development

The 5-substituted indazole chemotype is explicitly claimed in patents covering JAK (JAK1, JAK2, JAK3, TYK2) and AKT (PKB) kinase inhibitors for oncology and inflammatory disease applications [1]. The target compound's tetrahydropyridine moiety provides a basic nitrogen atom at a defined distance from the indazole hinge-binding core, a structural feature that has been exploited in the design of selective indazole-pyridine AKT inhibitors with picomolar potency (e.g., A-443654, Ki = 160 pM vs. Akt1) [2]. While the target compound itself is an intermediate rather than a final inhibitor, its structural architecture maps directly onto the indazole-pyridine pharmacophore that defined this highly optimized inhibitor series [2]. For chemical probe development targeting the JAK/STAT or PI3K/AKT pathways, the compound provides a validated starting scaffold with documented synthetic tractability [1].

Quote Request

Request a Quote for 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.